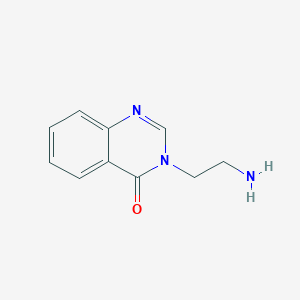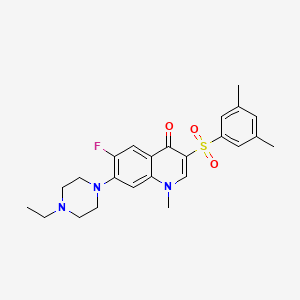
4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a butyl group, a methoxyphenyl group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, the butyl group, the methoxyphenyl group, and the thiol group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thiol group might be prone to oxidation, and the triazole ring might participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Characterization
- Researchers have developed methods for synthesizing new derivatives of triazoles, including compounds structurally related to 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. These compounds exhibit a broad spectrum of biological activities, hinting at their potential in medicinal chemistry and pharmaceutical applications (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
- Benzimidazole derivatives, including a compound structurally similar to 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. These studies indicate the compounds' effectiveness in protecting steel against corrosion, with potential applications in industrial settings (Yadav et al., 2013).
Antimicrobial and Anti-inflammatory Activities
- S-alkylated derivatives of triazoles, closely related to the chemical structure of interest, have been synthesized and shown to exhibit excellent cholinesterase inhibitory potential, suggesting a possibility for treating diseases associated with cholinesterase, such as Alzheimer's. Additionally, these compounds have demonstrated anti-proliferative activities, offering a potential pathway for cancer treatment research (Arfan et al., 2018).
Cancer Research
- In the realm of cancer research, certain triazole derivatives have shown antitumor activity against a wide range of cancer cell lines. This suggests that modifications to the triazole core, similar to 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, could lead to potent anticancer agents, highlighting the importance of these compounds in the development of new cancer treatments (Yanchenko et al., 2020).
Ligands for Serotonin Receptors
- Compounds incorporating the triazole moiety have been investigated as ligands for serotonin receptors, an area of research with implications for treating various neurological and psychiatric disorders. This exploration underlines the versatility of triazole derivatives in medicinal chemistry and their potential for contributing to new therapies (Salerno et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-butyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-4-9-16-12(14-15-13(16)18)10-5-7-11(17-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKWPLBNUPKFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2575776.png)

![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)



![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)



